![molecular formula C17H19N3O3S B2941731 4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide CAS No. 898657-82-4](/img/structure/B2941731.png)
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide
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Description
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide, also known as CPSB, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. CPSB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
Scientific Research Applications
Heterocyclic Chemistry and Pyridine Derivatives
Heterocyclic compounds, especially those containing pyridine rings, are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. Pyridine derivatives exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory effects. Their structural diversity and electronic properties make them ideal scaffolds for drug discovery and the synthesis of complex organic molecules.
Medicinal Chemistry Applications
In medicinal chemistry, pyridine and its derivatives have been extensively studied for their therapeutic potential. For instance, pyridine-containing heterocycles demonstrate significant antiviral activities against various viruses, including HIV, HCV, and HBV, by inhibiting different stages of the viral replication cycle (Alizadeh & Ebrahimzadeh, 2021). Moreover, compounds with a pyridine scaffold have been reported to possess anticancer, anti-inflammatory, and analgesic properties, highlighting their importance in the development of new therapeutic agents (Gasem Mohammad Abu-Taweel et al., 2022).
Materials Science and Supramolecular Chemistry
In materials science, pyridine derivatives play a crucial role in the design of conducting polymers, supramolecular assemblies, and chemical sensors. For example, the study of supramolecular capsules derived from calixpyrrole scaffolds, which share structural features with pyridine, demonstrates the potential of heterocyclic compounds in forming complex structures with unique properties (Pablo Ballester, 2011).
properties
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-15-6-3-11-18-12-15)13-7-9-16(10-8-13)24(22,23)20-14-4-1-2-5-14/h3,6-12,14,20H,1-2,4-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHMYNDBMLNOND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylsulfamoyl)-N-pyridin-3-ylbenzamide |
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